molecular formula C28H30N4O6S B1364121 Fmoc-D-Arg(Tos)-OH CAS No. 139090-50-9

Fmoc-D-Arg(Tos)-OH

Cat. No. B1364121
M. Wt: 550.6 g/mol
InChI Key: JRRARHJPRLAGNT-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Arg(Tos)-OH is a product offered by several scientific research companies . It is used for research and development purposes .


Synthesis Analysis

A method for the incorporation of Fmoc-Arg (Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent has been developed . This method addresses the poor performance of this amino acid, which is attributed to the formation of a fully inactive δ-lactam .


Molecular Structure Analysis

The molecular formula of Fmoc-D-Arg(Tos)-OH is C28H30N4O6S . Its molecular weight is 550.63 .


Physical And Chemical Properties Analysis

Fmoc-D-Arg(Tos)-OH has a molecular weight of 550.63 . Its density is 1.4±0.1 g/cm3 . The boiling point and melting point are not available .

Scientific Research Applications

Hydrogels as Extracellular Matrix-Mimetic Scaffolds

Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH dipeptides, related to Fmoc-D-Arg(Tos)-OH, co-assemble to form nanofibril hydrogels. These hydrogels support the viability and growth of NIH 3T3 fibroblast cells, effectively mimicking the integrin-binding RGD peptide of fibronectin. This application is crucial for cell culture in research settings (Liyanage et al., 2015).

Solid-Phase Peptide Synthesis

Fmoc-Arg(Pbf)-OH, a derivative of Fmoc-D-Arg(Tos)-OH, was studied in solid-phase peptide synthesis (SPPS) using N-butylpyrrolidinone (NBP) as a solvent. This research addresses the challenge of incorporating difficult amino acids into peptide chains, a significant aspect of peptide synthesis in pharmaceutical and biochemical research (de la Torre et al., 2020).

Antibacterial Composite Materials

Research on fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, including derivatives like Fmoc-D-Arg(Tos)-OH, has shown promising advancements in developing biomedical materials with antibacterial and anti-inflammatory purposes. These materials exhibit significant antibacterial capabilities and are not cytotoxic to mammalian cell lines (Schnaider et al., 2019).

Synthesis Optimization

The synthesis process of Fmoc-Arg(Pbf)-OH, closely related to Fmoc-D-Arg(Tos)-OH, has been studied to optimize yields and improve quality. Such research is essential for efficient and cost-effective production of peptide synthesis components (Hong Yong-yu, 2006).

Hydrogel-Based Nanotechnology

Studies on supramolecular hydrogels based on Fmoc-functionalized amino acids, including variants of Fmoc-D-Arg(Tos)-OH, are significant in biomedical fields due to their biocompatible and biodegradable properties. These hydrogels have applications in antimicrobial activity and are characterized using various spectroscopic and microscopic techniques (Croitoriu et al., 2021).

Fluorescent Nanocluster Stabilization

Fmoc-protected amino acids like Fmoc-Phe-OH, a compound related to Fmoc-D-Arg(Tos)-OH, have been used to stabilize fluorescent few-atom silver nanoclusters within a hydrogel matrix. This application is important for developing new materials with unique fluorescent properties, useful in various scientific and technological fields (Roy & Banerjee, 2011).

Peptide Synthesis and Modification

Research on incorporating O-phosphotyrosine into synthetic peptides using Fmoc-Tyr(PO3Me2)-OH in the Fmoc-polyamide procedure, involving derivatives of Fmoc-D-Arg(Tos)-OH, plays a crucial role in synthesizing modified peptides for various biomedical applications (Kitas et al., 1989).

Safety And Hazards

Fmoc-D-Arg(Tos)-OH should be handled with care. If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

properties

IUPAC Name

(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRARHJPRLAGNT-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Arg(Tos)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.